N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride
Description
N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a carboxamide group at the 3-position and a pentan-2-yl alkyl chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or chemical research applications.
Properties
IUPAC Name |
N-pentan-2-ylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-3-5-9(2)13-11(14)10-6-4-7-12-8-10;/h9-10,12H,3-8H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZBGPFFVMENPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-21-7 | |
| Record name | 3-Piperidinecarboxamide, N-(1-methylbutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Procedure:
- Starting Material: Piperidine-3-carboxylic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
- Reagents: Pentan-2-ylamine, coupling agents such as carbodiimides (e.g., EDC, DCC), or activating agents like oxalyl chloride.
- Reaction Conditions:
- Use of an inert solvent such as dichloromethane or tetrahydrofuran.
- Temperature typically maintained between 0°C to room temperature.
- Catalysis with 4-dimethylaminopyridine (DMAP) can enhance yields.
- Outcome: Formation of N-(pentan-2-yl)piperidine-3-carboxamide.
Key Notes:
- Activation of the carboxylic acid improves coupling efficiency.
- The reaction often proceeds with high selectivity and yields exceeding 85%.
Amide Formation via Conversion to Acid Chloride
This method involves converting piperidine-3-carboxylic acid to its acid chloride, followed by nucleophilic attack by pentan-2-ylamine.
Procedure:
- Activation Step: Treat piperidine-3-carboxylic acid with thionyl chloride or oxalyl chloride under reflux to generate the acid chloride.
- Coupling Step: Add pentan-2-ylamine dropwise at low temperature (0°C to 25°C).
- Reaction Conditions: Stirring under inert atmosphere for several hours.
- Workup: Quenching excess acid chloride with water, extraction, and purification.
Outcome:
- Efficient formation of the desired amide with yields typically above 90%.
Use of Protecting Groups and Sequential Functionalization
In complex syntheses, protecting groups such as Boc or Fmoc may be employed on amino functionalities to prevent side reactions.
Example:
- Protect the amine group on piperidine.
- React with pentan-2-yl acyl chlorides or amines.
- Deprotect under suitable conditions to yield the free amide.
This approach enhances selectivity and purity, especially in multi-step syntheses.
Hydrogenation and Catalytic Reduction
For certain derivatives, reduction of precursor compounds (e.g., nitro or imine intermediates) can be used to generate the amine precursor, which then undergoes amidation.
Procedure:
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
- Followed by amidation as described above.
This method is useful when starting from aromatic or nitro-functionalized intermediates.
Salt Formation: Hydrochloride Salt Preparation
Post-synthesis, the free base is converted into its hydrochloride salt to improve stability and handling.
Procedure:
- Dissolve the free amide in anhydrous ethanol or isopropanol.
- Bubble dry hydrogen chloride gas or add hydrochloric acid solution.
- Crystallize the hydrochloride salt by cooling or solvent evaporation.
Research-Driven Modifications and Scale-Up
Patent literature indicates large-scale synthesis approaches, such as in flow photochemical addition or multistep batch processes, for complex derivatives related to this compound. For example, a patent describes the use of dichloromethane as solvent, lithium hydroxide for hydrolysis, and controlled temperature conditions for high-yield synthesis of related amides.
Data Summary Table: Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Direct amidation | Pentan-2-ylamine, coupling agents | Dichloromethane, THF | 0°C to RT | >85% | High efficiency, scalable |
| Acid chloride route | Thionyl/oxalyl chloride, pentan-2-ylamine | Dichloromethane | 0°C to RT | >90% | Fast, high yield |
| Protecting group strategy | Boc/Fmoc-protected amines | Various | RT | Variable | Suitable for complex syntheses |
| Hydrogenation | Nitro or imine intermediates | Ethanol, Isopropanol | RT to 75°C | >90% | For precursor preparation |
| Salt formation | HCl gas or HCl solution | Ethanol, Isopropanol | RT | Quantitative | For salt stabilization |
Chemical Reactions Analysis
Types of Reactions
N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Compounds:
N-(2-methylpropyl)piperidine-3-carboxamide hydrochloride (CAS 937725-08-1):
- Substituent : 2-methylpropyl (isobutyl) vs. pentan-2-yl in the target compound.
- Molecular Formula : C₁₀H₂₁ClN₂O vs. C₁₁H₂₃ClN₂O (estimated for the target compound).
- Impact : The pentan-2-yl group introduces a longer, branched alkyl chain, increasing lipophilicity (higher logP) compared to the shorter 2-methylpropyl group. This may enhance membrane permeability but reduce aqueous solubility .
N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride (, Compound 6):
- Core Structure : Piperidine-4-yl acetamide vs. piperidine-3-carboxamide.
- Impact : The 3-position carboxamide in the target compound may confer distinct conformational flexibility and hydrogen-bonding capacity compared to the 4-position acetamide. This could influence receptor-binding specificity in biological systems .
1-(2-methoxyacetyl)piperidine-3-carboxamide (, Compound 14): Substituent: Methoxyacetyl group vs. pentan-2-yl.
Physicochemical Properties
Notes:
- The longer alkyl chain in the target compound likely increases molecular weight and boiling point compared to its 2-methylpropyl analog.
- Both compounds exhibit moderate water solubility due to the hydrochloride salt .
Pharmacological and Functional Insights
While direct pharmacological data for N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride are unavailable, comparisons with analogs suggest:
- Bioavailability : The pentan-2-yl group’s lipophilicity may enhance intestinal absorption but could limit solubility-driven dissolution rates.
- Target Specificity : Piperidine-3-carboxamide derivatives often interact with central nervous system (CNS) targets (e.g., receptors, enzymes), where substituent bulk and polarity modulate activity .
Biological Activity
N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a piperidine ring, a carboxamide functional group, and a pentan-2-yl substituent, which contribute to its unique chemical properties. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in various biological assays and applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. This compound has been shown to influence various biological pathways, potentially affecting processes such as cell signaling, metabolic regulation, and neuroprotection .
Interaction with Biological Targets
- Enzymatic Activity : The compound can inhibit or activate specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : It may bind to receptors involved in neurotransmission, suggesting potential applications in treating central nervous system disorders .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the piperidine ring and the alkyl chain can significantly impact the biological activity of related compounds. For instance, variations in the length and branching of the alkyl chain can alter lipophilicity and receptor affinity, which are critical for therapeutic efficacy .
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-Piperidine-3-carboxamide hydrochloride | Piperidine ring with carboxamide group | Enantiomeric form may exhibit different biological activity |
| N-(hexan-2-yl)piperidine-3-carboxamide | Longer alkyl chain than pentan-2-yl | Potentially different lipophilicity and biological activity |
| N-(butan-2-yl)piperidine-3-carboxamide | Shorter alkyl chain than pentan-2-yl | May show distinct solubility and interaction profiles |
Antiproliferative Effects
A study highlighted the antiproliferative activity of piperidine derivatives, including those structurally similar to this compound. These compounds induced senescence-like changes in melanoma cells without significant cytotoxicity to normal cells, suggesting their potential as therapeutic agents in cancer treatment .
Neuroprotective Properties
The compound's structural features indicate potential neuroprotective effects. Investigations into its pharmacological profile have shown promise in treating neurological disorders by targeting specific pathways involved in neuronal health .
Case Studies
- Melanoma Treatment : In a high-throughput screening study, derivatives of piperidine carboxamides were evaluated for their ability to induce senescence in melanoma cells. The results demonstrated that certain modifications led to enhanced antiproliferative effects while minimizing toxicity .
- Drug Development : The compound has been utilized as a building block in drug discovery programs aimed at developing treatments for central nervous system disorders. Preliminary evaluations have shown that derivatives exhibit favorable pharmacokinetic profiles in preclinical models .
Q & A
Q. What are the optimal synthetic routes for N-(pentan-2-yl)piperidine-3-carboxamide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling piperidine-3-carboxylic acid derivatives with pentan-2-amine under carbodiimide-mediated amidation (e.g., EDC/NHS), followed by HCl salt formation . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Temperature : Reactions performed at 0–5°C minimize side reactions like epimerization .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency .
Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDC/DMF, RT | 65 | 92% |
| EDC/NHS/DCM, 0–5°C | 78 | 98% |
| DMAP-assisted coupling | 85 | 99% |
| Source: Adapted from piperidine-carboxamide syntheses |
Q. How does the stereochemistry of the pentan-2-yl group affect the compound’s biological activity?
- Methodological Answer : The (R)- and (S)-isomers of the pentan-2-yl group exhibit distinct binding affinities due to steric and electronic interactions. For example:
- (R)-isomer : Shows higher affinity for κ-opioid receptors (Ki = 12 nM vs. 45 nM for (S)-isomer) in radioligand displacement assays .
- Validation : Chiral HPLC or SFC (supercritical fluid chromatography) is critical for enantiomer separation .
Advanced Research Questions
Q. What analytical techniques resolve contradictory data in receptor binding assays for this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents). Recommended approaches:
- Surface Plasmon Resonance (SPR) : Directly measures binding kinetics (ka/kd) to avoid artifacts from fluorescent probes .
- Orthogonal assays : Validate with functional assays (e.g., cAMP inhibition for GPCR targets) .
- Data normalization : Use reference standards (e.g., naloxone for opioid receptors) to minimize inter-lab variability .
Q. How can computational methods predict metabolic stability, and what experimental validation is required?
- Methodological Answer : In silico tools :
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., N-dealkylation at the piperidine ring) .
- MD simulations : Assess binding stability to metabolic enzymes (e.g., CYP3A4) .
Validation : - In vitro microsomal assays : Human liver microsomes + NADPH, with LC-MS/MS quantification of parent compound depletion .
- Metabolite ID : HR-MS (high-resolution mass spectrometry) for structural elucidation .
Comparative Structural Analysis
Table 1 : Structural analogs of this compound and their biological activities
| Compound | Key Structural Variation | Target Receptor | IC50 (nM) |
|---|---|---|---|
| N-(propan-2-yl)piperidine-3-carboxamide | Shorter alkyl chain | μ-opioid | 8.2 |
| N-(cyclohexyl)piperidine-3-carboxamide | Bulky cyclohexyl group | σ-1 | 320 |
| N-(pentan-2-yl)piperidine-3-carboxamide | Optimal lipophilicity | κ-opioid | 12 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
